molecular formula C9H9NO4 B6350149 3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1326813-15-3

3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B6350149
CAS No.: 1326813-15-3
M. Wt: 195.17 g/mol
InChI Key: WZSMGRIASHPMNY-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound that features a furan ring fused to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with nitrile oxides, which can be generated in situ from oximes and chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as potassium permanganate.

    Reduction: The isoxazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid is unique due to the combination of the furan and isoxazole rings, which imparts distinct chemical and biological properties. The presence of the carboxylic acid group further enhances its reactivity and potential for derivatization .

Properties

IUPAC Name

3-(furan-2-yl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-9(8(11)12)5-6(10-14-9)7-3-2-4-13-7/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSMGRIASHPMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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